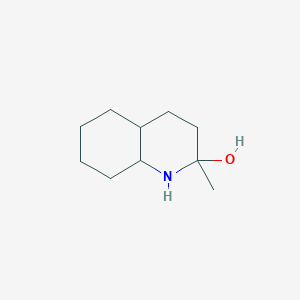

2-Methyldecahydroquinolin-2-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

63722-82-7 |

|---|---|

Molecular Formula |

C10H19NO |

Molecular Weight |

169.26 g/mol |

IUPAC Name |

2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-ol |

InChI |

InChI=1S/C10H19NO/c1-10(12)7-6-8-4-2-3-5-9(8)11-10/h8-9,11-12H,2-7H2,1H3 |

InChI Key |

GKGPWRXDPGMOLA-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC2CCCCC2N1)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Methyldecahydroquinolin 2 Ol

Total Synthesis Approaches to the Decahydroquinoline (B1201275) Scaffold

The decahydroquinoline ring system is a prevalent core in numerous natural products, particularly alkaloids isolated from neotropical poison frogs. ucsb.edu Its synthesis has been a subject of extensive research, leading to the development of a variety of strategic approaches to construct this bicyclic framework.

Classical and Contemporary Strategies for Decahydroquinoline Ring System Construction

The construction of the decahydroquinoline skeleton has historically relied on powerful and reliable reactions, which continue to be refined by contemporary methods. Classical strategies often involve cycloaddition reactions, such as the Diels-Alder reaction, which can efficiently form the bicyclic core. researchgate.net For instance, a Diels-Alder precursor can be constructed from readily available starting materials like D-glutamic acid, where the inherent stereocenter directs the diastereoselectivity of the intramolecular cyclization to form the decahydroquinoline system with multiple stereocenters established simultaneously. researchgate.net

Contemporary strategies have expanded the synthetic toolkit, often employing transition-metal catalysis and novel cyclization cascades. Enamide cyclizations have emerged as a versatile method for synthesizing alkaloid natural products. beilstein-journals.org These reactions can be initiated by protonation to form an iminium ion, which then undergoes an aza-Prins cyclization, or by activation with transition metals like gold or platinum. beilstein-journals.org Another powerful modern approach is the use of tandem reactions, where multiple bonds are formed in a single pot. For example, a cascade reaction involving a Robinson annulation, a Michael reaction, and an aza-Michael addition has been used for the enantioselective synthesis of decahydroquinoline cores. sciengine.com

| Strategy | Key Features | Example Reaction |

| Classical | Use of well-established, robust reactions. | Intramolecular Diels-Alder cyclization. researchgate.net |

| Contemporary | Employs transition-metal catalysis, tandem reactions. | Aza-Prins cyclization of enamides. beilstein-journals.org |

| Tandem Reactions | Multiple bond formations in one pot, high efficiency. | Robinson annulation/Michael/aza-Michael cascade. sciengine.com |

Stereoselective and Asymmetric Synthesis of 2-Methyldecahydroquinolin-2-ol and Analogues

Achieving stereocontrol is a critical challenge in the synthesis of this compound and its analogues, which contain multiple stereogenic centers. Asymmetric synthesis aims to produce a specific stereoisomer preferentially. iipseries.orgslideshare.net This is often accomplished through several key methods.

One common approach is the use of a chiral auxiliary . du.ac.innumberanalytics.com In this method, an achiral substrate is temporarily attached to a chiral molecule (the auxiliary). This auxiliary then directs the stereochemical outcome of a subsequent reaction before being removed, yielding an enantiomerically enriched product. numberanalytics.com For example, valine-derived oxazolidinones can serve as chiral auxiliaries in asymmetric aldol (B89426) reactions. du.ac.in

Another powerful technique is asymmetric catalysis , where a small amount of a chiral catalyst is used to generate large quantities of a chiral product. numberanalytics.com This is highly efficient and atom-economical. A notable example is the catalytic, enantioselective vinylogous Mukaiyama–Mannich reaction (VMMR), which has been used to establish the first two stereogenic centers at the ring fusion of a decahydroquinoline backbone with excellent diastereo- and enantiocontrol. acs.orgnih.govacs.org

Substrate-controlled methods represent a third strategy, where a pre-existing chiral center in the starting material directs the formation of new stereocenters. iipseries.org This is evident in syntheses starting from chiral natural products like amino acids. researchgate.net

Application of Cyclization Reactions in the Synthesis of Quinolines

Cyclization reactions are fundamental to the assembly of the quinoline (B57606) and, subsequently, the decahydroquinoline ring system. A variety of cyclization types have been successfully applied.

Aldol-type Cyclization : Intramolecular aldol reactions are frequently used to form one of the rings. For instance, a keto aldehyde intermediate can undergo an intramolecular aldol-type cyclization to afford an enone, which is a precursor to the decahydroquinoline core. ucsb.edunih.gov

Michael Addition-based Cyclization : The intramolecular aza-Michael addition is a key step in many syntheses. researchgate.net This reaction involves the addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl system within the same molecule to form the heterocyclic ring. This strategy has been pivotal in the synthesis of Lycopodium alkaloids featuring a decahydroquinoline core. sciengine.com

Radical Cyclization : This method involves the formation of a carbon-carbon bond via a radical intermediate. A radical cyclization of a tethered alkyl iodide onto an enoate has been employed to assemble a bicyclic cis-decahydroquinoline (B84933) system. acs.orgnih.gov

Metathesis Reactions : Ring-closing metathesis (RCM) is another powerful tool for constructing the heterocyclic ring, as demonstrated in stereodivergent syntheses of decahydroquinoline alkaloids. nih.gov

Synthesis of Analogues and Derivatization Strategies

The synthesis of analogues of this compound is crucial for exploring structure-activity relationships. This involves the systematic modification of the parent structure.

Design and Synthesis of Structurally Modified this compound Derivatives

The design of structurally modified derivatives of this compound would logically focus on several key positions on the decahydroquinoline scaffold. Strategies for synthesizing such analogues often involve preparing a common intermediate that can then be divergently elaborated.

Drawing parallels from the synthesis of analogues of other complex molecules, such as the antitubercular agent PA-824, one can envision similar approaches. nih.gov For this compound, modifications could include:

Varying the N-substituent : The nitrogen atom of the decahydroquinoline ring can be alkylated or acylated with different groups.

Modification at the C2-position : The methyl group at C2 could be replaced with other alkyl or functionalized chains. The tertiary alcohol could be converted to other functional groups like ethers, esters, or halides to explore the impact of this position.

Substitution on the carbocyclic ring : Introducing substituents at various positions on the cyclohexane (B81311) ring would allow for a thorough investigation of the molecule's spatial and electronic properties.

The synthesis of these derivatives would likely follow the established routes for the decahydroquinoline core, with the desired modifications introduced either in the starting materials or through functional group transformations on a late-stage intermediate. nih.govmdpi.com

Identification and Utilization of Key Synthetic Intermediates and Precursors

The efficient synthesis of this compound and its derivatives relies on the strategic identification and preparation of key synthetic intermediates. Based on reported synthetic routes for related decahydroquinoline alkaloids, several classes of compounds serve as crucial precursors.

A common strategy involves the initial construction of a substituted piperidine (B6355638) ring, which is then elaborated into the bicyclic system. ucsb.edunih.gov Enaminoesters are often used as precursors to these piperidine intermediates via Michael-type conjugate addition reactions. ucsb.edu

Another pivotal intermediate is a keto aldehyde, which is poised to undergo an intramolecular aldol-type cyclization to form the second ring of the decahydroquinoline core. ucsb.edu The synthesis of coenzyme Q10, for example, highlights the importance of a key benzylallylic alcohol intermediate that is prepared and then coupled with other fragments. nih.gov Similarly, for this compound, a key bicyclic ketone, such as 2-methyldecahydroquinolin-2-one, would be a critical precursor, which could then be reacted with an organometallic reagent (e.g., methyllithium (B1224462) or a Grignard reagent) to install the C2-hydroxyl group.

| Intermediate Type | Synthetic Role | Subsequent Transformation |

| Enaminoester | Precursor to the piperidine ring. | Michael-type conjugate addition. ucsb.edu |

| Substituted Piperidine | Core of the first heterocyclic ring. | Conversion to a Weinreb amide and then a keto aldehyde. ucsb.edu |

| Keto Aldehyde | Precursor for the second ring formation. | Intramolecular aldol cyclization. ucsb.edu |

| Bicyclic Ketone | Immediate precursor to the final product. | Nucleophilic addition (e.g., Grignard reaction) to form the tertiary alcohol. |

Investigation of Reaction Mechanisms in Decahydroquinoline Synthesis

The reactivity of this compound is largely dictated by the interplay between the hydroxyl group and the bicyclic nitrogen-containing framework. Understanding the mechanistic pathways governing its transformations is crucial for its strategic use in organic synthesis.

Analysis of SN1, SN2, E1, and E2 Pathways Relevant to Hydroxyl Group Chemistry

The hydroxyl group of an alcohol is inherently a poor leaving group (OH-). msu.edulibretexts.orgpressbooks.pub Therefore, for substitution (S_N) or elimination (E) reactions to occur at the C2 position of this compound, the hydroxyl group must first be activated. This is typically achieved by protonation under acidic conditions to form a good leaving group, water (H₂O), or by conversion to a sulfonate ester (e.g., tosylate or mesylate), which are excellent leaving groups. pressbooks.pubmasterorganicchemistry.com

The structure of this compound, being a tertiary alcohol, heavily influences the preferred mechanistic pathway.

S_N1 and E1 Reactions: Tertiary substrates readily form carbocations due to the stabilizing effect of the alkyl groups. libretexts.orgmasterorganicchemistry.com Upon activation of the hydroxyl group, the resulting tertiary carbocation at the C2 position of the decahydroquinoline ring would be relatively stable. This strongly favors unimolecular pathways, namely S_N1 and E1. masterorganicchemistry.com

S_N1 Pathway: In the presence of a non-basic, nucleophilic solvent (e.g., a cold, dilute solution of HBr in a protic solvent), the carbocation intermediate would be attacked by the nucleophile (Br⁻) to yield a substitution product. The stereochemical outcome would likely be a racemic or near-racemic mixture of the corresponding 2-bromo-2-methyldecahydroquinoline diastereomers, as the planar carbocation can be attacked from either face.

E1 Pathway: In the presence of a non-nucleophilic acid at elevated temperatures (e.g., concentrated H₂SO₄ with heat), the E1 pathway will dominate. libretexts.orgmasterorganicchemistry.com A proton will be abstracted from an adjacent carbon (C3 or the methyl group), leading to the formation of an alkene. According to Zaitsev's rule, the more substituted alkene is generally the major product, which would favor the formation of a double bond between C2 and C3 of the decahydroquinoline ring over an exocyclic double bond.

S_N2 and E2 Reactions: Bimolecular reactions are generally disfavored for tertiary substrates due to steric hindrance.

S_N2 Pathway: An S_N2 reaction at the C2 position is highly unlikely. The backside attack required for this mechanism is sterically hindered by the decahydroquinoline ring and the methyl group. masterorganicchemistry.com

E2 Pathway: An E2 reaction requires a strong, non-nucleophilic base and an anti-periplanar arrangement of the proton to be removed and the leaving group. youtube.com While a strong base could be employed, the stringent stereochemical requirement for the E2 mechanism might be difficult to achieve in the rigid bicyclic system of decahydroquinoline. However, with a very hindered base, an E2 pathway could potentially be forced, leading to the Hofmann product (the less substituted alkene).

The competition between these pathways is highly dependent on the reaction conditions as summarized in the table below.

| Reaction Pathway | Substrate Requirement | Reagent Conditions | Solvent | Temperature |

| S_N1 | Tertiary | Weak nucleophile, acidic | Protic | Low |

| E1 | Tertiary | Non-nucleophilic acid | Protic or Aprotic | High |

| S_N2 | Methyl > 1° > 2° | Strong, non-bulky nucleophile | Polar aprotic | Low to moderate |

| E2 | 3° > 2° > 1° | Strong, bulky base | Aprotic | Moderate to high |

Mechanistic Insights into Other Functional Group Transformations

Beyond the direct reactions of the hydroxyl group, the decahydroquinoline scaffold itself can participate in or influence other transformations. For instance, the nitrogen atom can be acylated or alkylated. The stereochemistry of the decahydroquinoline ring, which can exist in cis or trans fused forms, will significantly impact the reactivity and the stereochemical outcome of reactions at other positions on the ring. researchgate.netresearchgate.netnih.gov The synthesis of various substituted decahydroquinolines often involves stereoselective steps such as diastereoselective cyclocondensation reactions to build the ring system with a specific stereochemistry. researchgate.netub.edu

Optimization of Synthetic Pathways for Research Applications

For the use of this compound in academic research, the development of efficient and reliable synthetic routes is paramount. This involves maximizing the yield and purity of the final product while considering the practicality of the synthesis on a laboratory scale.

Strategic Improvements in Yield and Purity for Academic Studies

Catalyst Selection: For syntheses involving hydrogenation or other catalytic steps, the choice of catalyst can dramatically affect the outcome. For example, in the synthesis of related decahydroquinoline structures, different metal catalysts (e.g., Palladium, Platinum, Rhodium) and ligands can influence both the rate and stereoselectivity of the reaction.

Control of Stereochemistry: The diastereoselective synthesis of a specific isomer of this compound is often a primary goal. This can be achieved through the use of chiral auxiliaries, asymmetric catalysts, or by carefully controlling the reaction conditions to favor the formation of one diastereomer over others. researchgate.netresearchgate.netnih.gov For instance, the choice of a tertiary amine catalyst over a secondary amine in Knoevenagel condensations leading to decahydroquinoline precursors has been shown to prevent epimerization and lead to higher diastereoselectivity. masterorganicchemistry.com

Purification Techniques: The separation of diastereomers can be challenging. Optimization of chromatographic conditions (e.g., choice of stationary and mobile phases) or the use of crystallization can be critical for obtaining a highly pure product.

The following table illustrates a hypothetical optimization of a key cyclization step in a synthetic sequence towards this compound, demonstrating the impact of catalyst and solvent on yield and diastereomeric ratio.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (cis:trans) |

| 1 | Pd/C (5) | Methanol | 25 | 75 | 3:1 |

| 2 | PtO₂ (5) | Ethanol | 25 | 82 | 5:1 |

| 3 | Rh/C (5) | Toluene | 50 | 65 | 2:1 |

| 4 | PtO₂ (5) | Acetic Acid | 25 | 91 | 8:1 |

| 5 | PtO₂ (2) | Acetic Acid | 25 | 88 | 7:1 |

Efficiency and Scalability Considerations in Laboratory Synthesis

For a synthetic route to be practical for research, it must be efficient and reasonably scalable to produce sufficient quantities of the target compound for further studies. numberanalytics.comnumberanalytics.comuni-muenchen.deimemg.org

Reaction Time and Concentration: Optimizing reaction times and concentrations can improve throughput. More concentrated reactions can sometimes lead to faster rates, but may also increase the likelihood of side reactions.

One-Pot Procedures: Combining multiple synthetic steps into a single "one-pot" reaction can significantly improve efficiency by reducing the number of work-up and purification steps, saving time and materials.

Reagent and Solvent Choice: The cost and handling requirements of reagents and solvents are important considerations for scalability. Whenever possible, less hazardous and more environmentally benign options should be considered.

Robustness of the Procedure: A robust synthetic procedure is one that gives reproducible results even with slight variations in reaction conditions. This is crucial for ensuring a reliable supply of the compound for ongoing research.

The following table provides a hypothetical comparison of batch versus flow chemistry for a key synthetic step, highlighting potential improvements in efficiency for laboratory-scale production.

| Parameter | Batch Synthesis (1 g scale) | Flow Synthesis (1 g/hour ) |

| Reaction Time | 12 hours | 30 minutes (residence time) |

| Temperature Control | Moderate | Excellent |

| Mixing | Good (with vigorous stirring) | Excellent (in microreactor) |

| Safety | Potential for exotherms | Enhanced safety due to small reaction volume |

| Scalability | Requires larger glassware | Achieved by longer run time |

| Overall Throughput | Lower | Higher |

Structural Elucidation and Advanced Spectroscopic Characterization of 2 Methyldecahydroquinolin 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as the cornerstone for the structural analysis of 2-Methyldecahydroquinolin-2-ol. By examining the magnetic properties of atomic nuclei, specifically ¹H and ¹³C, a detailed map of the molecule can be constructed.

The complete and unambiguous assignment of all proton and carbon signals for this compound is achieved through a synergistic application of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments.

The ¹H NMR spectrum provides initial information on the number of distinct proton environments and their neighboring protons through spin-spin coupling patterns. Protons in different regions of the molecule, such as the methyl group, the saturated ring system, and those adjacent to the nitrogen and oxygen atoms, exhibit characteristic chemical shifts. libretexts.orgdocbrown.info

The ¹³C NMR spectrum , typically acquired with proton decoupling, reveals the number of unique carbon atoms in the molecule. libretexts.org The chemical shifts provide clues about the carbon type (CH₃, CH₂, CH, or quaternary). oregonstate.edu The quaternary carbon C-2, bonded to both the methyl group and the hydroxyl group, is expected to appear at a significantly downfield shift.

While 1D spectra provide foundational data, 2D NMR techniques are essential for assembling the molecular puzzle. emerypharma.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). emerypharma.com It allows for the tracing of proton-proton connectivities throughout the decahydroquinoline (B1201275) backbone, establishing the sequence of CH₂ and CH groups.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom it is directly attached to (¹J coupling). sdsu.eduyoutube.com This allows for the definitive assignment of carbon resonances for all protonated carbons.

The following tables present hypothetical, yet representative, NMR data for a specific isomer of this compound, demonstrating how these techniques lead to full structural assignment.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) | ¹H Multiplicity | Key HMBC Correlations (¹H → ¹³C) |

| 2 | 72.5 | - | - | C3, C11 |

| 3 | 40.1 | 1.65, 1.50 | m | C2, C4, C4a |

| 4 | 25.8 | 1.75, 1.40 | m | C3, C4a, C5 |

| 4a | 35.2 | 1.85 | m | C3, C4, C5, C8, C8a |

| 5 | 26.1 | 1.60, 1.35 | m | C4, C4a, C6, C8a |

| 6 | 20.5 | 1.55, 1.30 | m | C5, C7, C8 |

| 7 | 28.9 | 1.70, 1.45 | m | C5, C6, C8, C8a |

| 8 | 48.3 | 2.90, 2.75 | m | C4a, C6, C7, C8a |

| 8a | 60.5 | 2.10 | m | C2, C4a, C5, C7, C8 |

| 11 (CH₃) | 29.7 | 1.25 | s | C2, C3 |

| NH | - | 1.95 | br s | C8, C8a |

| OH | - | 2.50 | br s | C2, C11 |

Table 2: Key 2D NMR Correlations for Structural Elucidation

| Experiment | Correlating Nuclei | Information Gained |

| COSY | H-3 ↔ H-4 | Confirms adjacency of C3 and C4 protons. |

| H-4 ↔ H-4a | Connects the C4 and C4a positions. | |

| H-7 ↔ H-8 | Confirms adjacency of C7 and C8 protons. | |

| HSQC | δC 40.1 ↔ δH 1.65, 1.50 | Assigns the C3 carbon to its directly attached protons. |

| δC 29.7 ↔ δH 1.25 | Confirms the methyl carbon and proton assignments. | |

| HMBC | H-11 (1.25 ppm) ↔ C-2 (72.5 ppm) | Connects the methyl group to the quaternary carbinol carbon. |

| H-8 (2.90 ppm) ↔ C-8a (60.5 ppm) | Links the piperidine (B6355638) ring nitrogen-adjacent carbon to the bridgehead carbon. |

Beyond simple structural connectivity, NMR provides profound insights into the three-dimensional arrangement and dynamic behavior of the molecule in solution. lumenlearning.com

The decahydroquinoline ring system is conformationally flexible, capable of undergoing ring inversions. Dynamic NMR (DNMR) studies, which involve recording spectra at various temperatures, can be used to study these processes. libretexts.org At high temperatures, conformational changes like the chair-chair interconversion of the cyclohexane (B81311) ring may be rapid on the NMR timescale, resulting in averaged signals for axial and equatorial protons. As the temperature is lowered, this interconversion slows down. At a certain point, known as the coalescence temperature, the single averaged peak broadens significantly. Upon further cooling, distinct signals for the axial and equatorial protons may be resolved, allowing for the calculation of the energy barrier (ΔG‡) for the conformational interconversion. libretexts.org

In complex spectra where many of the saturated ring proton signals overlap, lanthanide shift reagents (LSRs) can be employed as a powerful tool for spectral dispersion and stereochemical analysis. rsc.org These paramagnetic lanthanide complexes, such as Eu(fod)₃ or Yb(fod)₃, reversibly coordinate to Lewis basic sites in the molecule, primarily the hydroxyl oxygen and the piperidine nitrogen. This coordination induces significant changes (shifts) in the chemical shifts of nearby protons. The magnitude of this Lanthanide-Induced Shift (LIS) is dependent on the distance and angle of the proton relative to the paramagnetic center. niu.edu By analyzing the magnitude of the induced shifts for various protons, it is possible to deduce their relative spatial proximity to the binding site, thereby helping to elucidate the stereochemistry of the molecule, such as the relative orientation of the methyl and hydroxyl groups. rsc.org

The magnitude of the three-bond coupling constant (³JHH) between two vicinal protons is highly dependent on the dihedral angle (θ) between them. This relationship is described by the Karplus equation. By carefully measuring the vicinal coupling constants from a high-resolution ¹H NMR spectrum, it is possible to estimate the dihedral angles between protons on the saturated rings. nih.govresearchgate.net For example, a large coupling constant (typically 8-13 Hz) between two adjacent methine protons implies an anti-periplanar arrangement (θ ≈ 180°), characteristic of a trans-diaxial relationship in a chair conformation. Conversely, smaller coupling constants (typically 1-5 Hz) are indicative of gauche relationships (θ ≈ 60°), such as axial-equatorial or equatorial-equatorial interactions. This analysis is fundamental to determining the preferred chair or boat conformation of the rings and the axial or equatorial orientation of substituents.

The choice of solvent can influence the NMR spectrum by altering the electronic environment and potentially the conformational equilibrium of the solute. washington.edu For this compound, changing from a non-polar aprotic solvent like CDCl₃ to a polar, hydrogen-bond-donating solvent like D₂O or CD₃OD can cause significant changes. The chemical shifts of the N-H and O-H protons are particularly sensitive, as they are directly involved in hydrogen bonding with the solvent. nih.gov Furthermore, strong solvent interactions can stabilize one conformer over another, leading to changes in vicinal coupling constants and a shift in the conformational equilibrium observed by NMR.

NMR Chemical Shift Analysis as a Tool for Conformational Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the detailed conformational and stereochemical features of molecules in solution. nih.gov For decahydroquinoline systems, both ¹H and ¹³C NMR chemical shifts are exquisitely sensitive to the spatial arrangement of atoms, providing deep insights into the geometry of the ring fusion (cis or trans) and the orientation (axial or equatorial) of substituents. nih.govacs.org

The analysis hinges on the principle that the magnetic environment of a nucleus is influenced by its neighboring atoms and their orientation in space. Electronegative groups and specific bond arrangements create distinct shielding or deshielding effects, which manifest as predictable changes in chemical shifts. bhu.ac.in

In the case of this compound, the molecule can exist in several conformations, primarily involving the chair-like arrangements of its two fused six-membered rings. The relative orientation of the substituents—the C2-methyl and C2-hydroxyl groups—and the stereochemistry at the ring junction (C4a and C8a) significantly impact the observed chemical shifts.

¹³C NMR spectroscopy is particularly powerful for this purpose. The chemical shifts of the carbon atoms forming the bicyclic skeleton, especially those at the bridgehead (C4a, C8a) and adjacent to the nitrogen (C2, C9), are diagnostic of the conformation. For instance, in a trans-fused decahydroquinoline, the carbon skeleton is relatively rigid, leading to a specific set of chemical shifts. In contrast, a cis-fused system is conformationally mobile, often existing as an equilibrium between two invertomer forms (N-inside and N-outside), which can be studied by variable temperature NMR. researchgate.net

Substituent effects can be systematically analyzed. The introduction of the methyl and hydroxyl groups at the C2 position causes characteristic shifts (α, β, and γ effects) on the neighboring carbons. A key diagnostic tool is the γ-gauche effect, where a substituent in an axial position will shield the γ-carbon (a carbon three bonds away), causing an upfield shift (lower ppm value) of approximately 2-5 ppm compared to when the substituent is in an equatorial position. organicchemistrydata.org By comparing the experimentally observed chemical shifts with those predicted for different possible stereoisomers and conformers, the dominant structure in solution can be determined.

Below is a table representing typical ¹³C NMR chemical shifts for carbons in a decahydroquinoline framework, illustrating the expected differences based on the orientation of a substituent.

| Carbon Atom | Expected Chemical Shift (ppm) for Equatorial Substituent | Expected Chemical Shift (ppm) for Axial Substituent | Reason for Shift Difference |

|---|---|---|---|

| C2 | ~55-60 | ~50-55 | Direct α-effect of substituents. |

| C3 | ~25-30 | ~25-30 | β-effect, less sensitive to axial/equatorial change at C2. |

| C4 | ~20-25 | ~15-20 | γ-gauche effect: an axial substituent at C2 shields C4. |

| C8a | ~58-63 | ~53-58 | γ-gauche effect: an axial substituent at C2 shields the bridgehead C8a. |

X-ray Crystallography for Solid-State Structural Determination

While NMR provides information about the molecular structure in solution, X-ray crystallography offers an unparalleled, high-resolution view of the molecule in the solid state. researchgate.net This technique involves irradiating a single, well-ordered crystal of the compound with a beam of X-rays. The electrons within the molecule diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed, revealing the precise coordinates of each atom.

The resulting crystal structure provides unambiguous data on:

Stereochemistry: The absolute configuration of all chiral centers (C2, C4a, C8a) can be determined.

Bond Parameters: It yields precise measurements of all bond lengths and bond angles.

Intermolecular Interactions: The packing of molecules within the crystal lattice reveals information about hydrogen bonding (e.g., involving the N-H and O-H groups) and other non-covalent forces that stabilize the solid-state structure.

While a crystal structure for this compound itself is not publicly documented, analysis of closely related substituted cis-decahydroquinoline (B84933) derivatives provides a clear example of the data obtained. For instance, the X-ray structure of a diastereomerically pure acetonide derived from a substituted cis-decahydroquinoline diol confirmed the relative stereochemistry of its substituents. nih.gov In such a structure, the cyclohexane and piperidine rings were found to adopt chair conformations, and the diaxial coupling constants observed in the NMR spectrum were validated by the solid-state geometry. nih.gov Another study unambiguously determined the absolute configuration of stereocenters in a C8a-substituted cis-decahydroquinoline via X-ray analysis. nih.gov

The data table below illustrates the type of information that would be obtained from an X-ray crystallographic analysis of a specific isomer of this compound.

| Structural Parameter | Typical Value (from related structures) | Significance |

|---|---|---|

| C-N Bond Length | ~1.47 Å | Confirms single bond character. |

| C-O Bond Length | ~1.43 Å | Typical for a tertiary alcohol. |

| C-C-N Bond Angle | ~110° | Indicates tetrahedral geometry, consistent with a chair conformation. |

| Ring Torsion Angles | ~55° (for C-C-C-C) | Defines the specific chair conformation of the rings. |

| H-Bond Donor-Acceptor Distance (O-H···N) | ~2.8 - 3.2 Å | Indicates the presence and strength of intermolecular hydrogen bonds. |

Other Spectroscopic Techniques for Structural Characterization

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vulcanchem.com Each type of bond (e.g., O-H, N-H, C-H) vibrates at a characteristic frequency, resulting in a unique absorption band in the IR spectrum.

For this compound, the key functional groups are the hydroxyl group (-OH), the secondary amine (-NH-), and the aliphatic C-H bonds.

O-H Stretch: The hydroxyl group gives rise to a very characteristic absorption. In a dilute solution in a non-polar solvent, a sharp band would be observed around 3600 cm⁻¹. However, in a liquid film or concentrated solution, hydrogen bonding causes this band to become very broad and intense, typically appearing in the 3200-3500 cm⁻¹ region.

N-H Stretch: The secondary amine exhibits a moderate absorption band in the range of 3280–3320 cm⁻¹. This peak is generally sharper than the O-H band but can sometimes be obscured by it.

C-H Stretch: The stretching vibrations of the C-H bonds in the saturated ring system appear as strong, sharp peaks just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region. vulcanchem.com It contains a complex pattern of absorptions from C-C and C-N stretching, as well as various bending vibrations. While difficult to assign individually, this pattern is unique to the molecule and can be used for definitive identification by comparison with a reference spectrum. vulcanchem.com

| Functional Group | Bond | Characteristic Absorption (Wavenumber, cm⁻¹) | Appearance of Band |

|---|---|---|---|

| Alcohol | O-H stretch (H-bonded) | 3200 - 3500 | Strong, Broad |

| Amine | N-H stretch | 3280 - 3320 | Moderate, Sharp |

| Alkyl | C-H stretch | 2850 - 2960 | Strong, Sharp |

| Alkyl | C-H bend | 1450 - 1470 | Moderate |

| Amine | C-N stretch | 1020 - 1250 | Moderate (in fingerprint region) |

The molecular dipole moment is the vector sum of all individual bond moments in the molecule. For a flexible molecule like this compound, each possible conformer will have a distinct theoretical dipole moment. For example:

A conformer where these bond dipoles are oriented in opposing directions will have a smaller dipole moment due to partial or complete cancellation.

The experimental procedure involves measuring the dielectric constant of a dilute solution of the compound in a non-polar solvent. By comparing the measured dipole moment to the values calculated for various possible low-energy conformations (e.g., from computational modeling), the predominant conformer in the solution can be identified. brainly.comvaia.com For instance, the groundbreaking work on 1,2-dichloroethane (B1671644) showed that its dipole moment was temperature-dependent, providing the first strong evidence for an equilibrium between a non-polar anti conformer and a polar gauche conformer. nih.gov

For this compound, a study could distinguish between conformers with axial versus equatorial orientations of the hydroxyl and methyl groups, as the different geometries would lead to measurably different molecular dipole moments. This data complements NMR and provides a macroscopic, thermodynamic validation of the preferred molecular shape.

Conformational Analysis and Stereochemical Features of 2 Methyldecahydroquinolin 2 Ol

Integrated Experimental and Theoretical Approaches to Conformational Studies

A comprehensive understanding of the conformational landscape of complex molecules like 2-methyldecahydroquinolin-2-ol is best achieved through a synergistic combination of experimental and theoretical methods. This integrated approach allows for a more robust and detailed picture than either method could provide alone.

Experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, provide valuable data on the molecule's average conformation in solution. rsc.org Techniques like Lanthanide Induced Shift (LIS) can be employed to probe the molecule's geometry. rsc.org Dynamic NMR (DNMR) spectroscopy is particularly useful for determining the populations of different conformers in equilibrium at various temperatures. nih.gov

Theoretical, or computational, approaches complement experimental data by providing detailed energetic and geometric information for all possible conformations, including transient and high-energy states that are difficult to observe experimentally. researchgate.netnih.gov Quantum mechanics calculations, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are used to determine the relative energies of different conformers and the energy barriers between them. nih.govnih.gov These calculations can map out the entire potential energy surface of the molecule. libretexts.orgrsc.org By combining the experimental observations with theoretical calculations, researchers can validate computational models and gain deeper insights into the structural dynamics of the molecule. researchgate.net

| Method Type | Specific Technique | Information Provided |

| Experimental | NMR Spectroscopy (e.g., DNMR, LIS) | Provides data on average solution-state conformation, conformer populations, and dynamic equilibria. rsc.orgnih.gov |

| Theoretical | Quantum Mechanics (e.g., DFT, MP2) | Calculates relative energies of conformers, transition state energies, and detailed geometric parameters. nih.govnih.gov |

| Integrated | Combined Experimental & Computational | Allows for validation of theoretical models and a comprehensive understanding of the conformational landscape. researchgate.net |

Elucidation of Potential Energy Surfaces (PES) and Rotational Barriers

The concept of a Potential Energy Surface (PES) is a cornerstone of conformational analysis. libretexts.org A PES is a mathematical or graphical representation of a molecule's potential energy as a function of its geometric coordinates, such as bond lengths, bond angles, and dihedral angles. libretexts.orgrsc.org For a molecule like this compound, the PES reveals the relative energies of all possible conformations.

The lowest points on the PES correspond to stable, low-energy conformers, while the peaks represent high-energy transition states that act as barriers to conformational change. libretexts.org The energy difference between a stable conformer and a transition state is known as the rotational barrier. nih.govyoutube.com This barrier determines the rate at which a molecule can interconvert between different conformations. youtube.com

In this compound, key rotational barriers would include:

Ring Inversion: The energy required to "flip" the chair conformations of the decalin ring system.

Rotation around the C2-N bond: This would influence the orientation of the lone pair on the nitrogen atom.

Rotation of the hydroxyl group: The barrier to rotation around the C2-O bond.

Rotation of the methyl group: The barrier to rotation around the C2-C(methyl) bond. mdpi.com

Computational methods are essential for mapping these intricate PES and quantifying the rotational barriers, providing insight into the flexibility and dynamic behavior of the molecule. rsc.orguu.nl

Identification and Characterization of Stable Conformers and Rotamer Populations

The different spatial arrangements of a molecule that arise from rotation about single bonds are known as conformations or conformers. libretexts.org When these conformations are specifically defined by rotation around a particular bond, they are often referred to as rotamers. wikipedia.org For this compound, the most stable conformers are determined by the geometry of the fused ring system and the orientation of the substituents at the C2 position.

The decahydroquinoline (B1201275) ring system is expected to adopt chair-like conformations for both six-membered rings, as this minimizes angle and torsional strain. The fusion of the two rings can be either cis or trans. For each of these, multiple chair-chair conformers are possible.

The substituents at the C2 position—the methyl group and the hydroxyl group—give rise to different rotamers. The relative stability of these conformers is governed by a balance of electronic and steric interactions. wikipedia.org For example, a key conformational equilibrium will exist between conformers where the C2-methyl group is in an axial versus an equatorial position. Generally, conformers with bulky groups in the equatorial position are more stable to avoid unfavorable 1,3-diaxial steric interactions. youtube.com

At thermodynamic equilibrium, the fractional population of different conformers is described by the Boltzmann distribution, which indicates that lower energy conformers will be more populated. wikipedia.org The relative populations are temperature-dependent, with higher energy conformers becoming more accessible as the temperature increases. wikipedia.org

Influence of Intramolecular Interactions on Conformation

The conformational preferences of this compound are not random; they are dictated by a delicate balance of stabilizing and destabilizing intramolecular interactions. The most significant of these are hydrogen bonding and steric effects.

Intramolecular hydrogen bonds (IMHBs) occur when a hydrogen bond donor and acceptor are present within the same molecule and can come into close proximity due to the molecule's geometry. libretexts.org In this compound, the hydroxyl (-OH) group at C2 can act as a hydrogen bond donor, while the nitrogen atom of the quinoline (B57606) ring can act as a hydrogen bond acceptor.

Steric effects arise from the repulsive interactions that occur when non-bonded atoms or groups are forced into close proximity, occupying the same volume of space. wikipedia.org In this compound, the methyl group at the C2 position is a key player in determining conformational preferences through steric hindrance.

The decahydroquinoline ring system will preferentially adopt a conformation that minimizes these unfavorable interactions. Specifically, there is a strong preference for the bulky methyl group to occupy an equatorial position on the cyclohexane-like ring. youtube.com An axial orientation would lead to significant destabilizing 1,3-diaxial interactions with the axial hydrogens on the same side of the ring. This steric strain makes the axial conformer considerably higher in energy than the equatorial conformer. youtube.com Therefore, steric effects are a primary driving force that dictates the most stable chair conformation of the ring to which the methyl group is attached. nih.govmdpi.com

| Interaction Type | Description | Effect on this compound Conformation |

| Intramolecular H-Bond | Attractive interaction between the C2-hydroxyl group (donor) and the ring nitrogen (acceptor). libretexts.orgsemanticscholar.org | Stabilizes conformers where the -OH and N are in close proximity, restricting rotation and favoring a specific geometry. |

| Steric Effects | Repulsive interaction due to the spatial bulk of the C2-methyl group. wikipedia.orgmdpi.com | Strongly disfavors conformations where the methyl group is in an axial position, leading to a preference for equatorial conformers. |

Stereochemical Implications for Biological Recognition and Activity

The specific three-dimensional shape and stereochemistry of a molecule are paramount for its interaction with biological systems, such as enzymes and receptors. nih.gov The conformational preferences of this compound directly influence its potential biological activity by defining the spatial presentation of its key functional groups.

Biological recognition is a highly specific process, often described by a "lock and key" or "induced fit" model, where the molecule (the key) must have a complementary shape to the biological target (the lock). The stable conformers of this compound represent the most likely shapes the molecule will adopt. The precise arrangement of the hydroxyl group, the nitrogen atom with its lone pair, and the hydrophobic methyl group creates a specific pharmacophore.

An intramolecular hydrogen bond, if present, would pre-organize the molecule into a more rigid conformation. nih.gov This conformational rigidity can be advantageous for biological activity, as it reduces the entropic penalty upon binding to a receptor. nih.gov Conversely, different stereoisomers (e.g., cis vs. trans ring fusion) or enantiomers will have fundamentally different shapes and will interact differently with chiral biological targets, potentially leading to one isomer being active while another is inactive. Therefore, a thorough understanding of the conformational landscape is a critical prerequisite for designing and interpreting studies on the biological activity of this compound and its derivatives. researchgate.net

Computational Chemistry and Molecular Modeling of 2 Methyldecahydroquinolin 2 Ol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org DFT calculations have been instrumental in characterizing various aspects of 2-Methyldecahydroquinolin-2-ol.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. numberanalytics.comconicet.gov.ar The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's reactivity and kinetic stability. numberanalytics.comconicet.gov.arpmf.unsa.ba A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity. conicet.gov.arpmf.unsa.ba

For this compound, DFT calculations can determine the energies of the HOMO and LUMO. This information helps in predicting how the molecule will interact with other chemical species. The spatial distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack. For instance, the HOMO is often located on electron-rich parts of the molecule, while the LUMO is concentrated on electron-deficient areas. pmf.unsa.ba

| Property | Description | Significance in Reactivity |

| HOMO (Highest Occupied Molecular Orbital) | The molecular orbital with the highest energy that contains electrons. numberanalytics.com | Indicates the molecule's electron-donating ability; regions with high HOMO density are susceptible to electrophilic attack. numberanalytics.comconicet.gov.ar |

| LUMO (Lowest Unoccupied Molecular Orbital) | The molecular orbital with the lowest energy that is devoid of electrons. numberanalytics.com | Indicates the molecule's electron-accepting ability; regions with high LUMO density are susceptible to nucleophilic attack. numberanalytics.comconicet.gov.ar |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. numberanalytics.com | A smaller gap suggests higher reactivity and easier electronic excitation. conicet.gov.arpmf.unsa.ba A larger gap implies greater stability. conicet.gov.arpmf.unsa.ba |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. uni-muenchen.deavogadro.ccreadthedocs.io The MEP at a specific point is the force exerted on a positive test charge by the molecule's nuclei and electrons. uni-muenchen.de By mapping the MEP onto the molecule's surface, regions of positive and negative electrostatic potential can be identified. uni-muenchen.delibretexts.org

Typically, red and orange colors on an MEP map indicate regions of negative potential, which are rich in electrons and are likely sites for electrophilic attack. libretexts.orgyoutube.com Conversely, blue areas represent positive potential, indicating electron-deficient regions that are prone to nucleophilic attack. libretexts.orgyoutube.com Green areas denote neutral potential. youtube.com For this compound, the MEP map would likely show a negative potential around the oxygen and nitrogen atoms due to their lone pairs of electrons, and positive potentials around the hydrogen atoms.

| Color Code | Electrostatic Potential | Predicted Reactivity |

| Red/Orange | Negative | Prone to electrophilic attack. libretexts.orgyoutube.com |

| Blue | Positive | Prone to nucleophilic attack. libretexts.orgyoutube.com |

| Green | Neutral | Less likely to be a primary site of interaction. youtube.com |

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Insights

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. uni-muenchen.deicm.edu.pl It transforms the complex wave function into a set of localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. uni-muenchen.de This analysis is particularly useful for understanding hyperconjugative interactions and charge delocalization, which contribute to molecular stability. icm.edu.pl

NBO analysis can quantify the delocalization of electron density from occupied Lewis-type orbitals (bonds and lone pairs) to unoccupied non-Lewis type orbitals (antibonds and Rydberg orbitals). wisc.edu The stabilization energy associated with these interactions, denoted as E(2), indicates the strength of the delocalization. Larger E(2) values signify stronger interactions and greater stabilization of the molecule. icm.edu.plwisc.edu For this compound, NBO analysis would reveal the nature of the C-N, C-O, and C-C bonds, as well as the delocalization of the nitrogen and oxygen lone pairs into neighboring antibonding orbitals.

Geometry Optimization and Relative Energy Calculations for Conformational Analysis

The three-dimensional structure of a molecule is crucial for its properties and reactivity. Geometry optimization is a computational process used to find the lowest energy arrangement of atoms in a molecule, which corresponds to its most stable conformation. pjbmb.org.pk For flexible molecules like this compound, which has multiple rotatable bonds and stereoisomers, conformational analysis is essential to identify the various low-energy conformers and their relative stabilities. nih.gov

Computational methods, such as those implemented in software like Gaussian, can be used to perform geometry optimizations and calculate the potential energy of different conformations. conflex.net By comparing the relative energies of these conformers, a picture of the conformational landscape can be developed. nih.govmdpi.com This is critical for understanding which shapes the molecule is most likely to adopt and how this might influence its interactions with other molecules.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how their positions and velocities change. nih.govdiva-portal.org

Exploration of Dynamic Behavior and Conformational Flexibility in Solution

MD simulations are particularly powerful for studying the behavior of molecules in a solvent, which is more representative of real-world chemical and biological systems. diva-portal.orgmdpi.com By simulating this compound in a solvent like water, it is possible to explore its conformational flexibility and how it is influenced by interactions with the solvent molecules. nih.gov

These simulations can reveal how the molecule transitions between different conformations, the lifetimes of these conformations, and the role of hydrogen bonding and other non-covalent interactions in stabilizing certain structures. mdpi.comnih.gov This dynamic perspective is crucial for understanding how the molecule might behave in a biological environment, for example, when approaching a receptor binding site. nih.gov The force fields used in MD simulations, such as AMBER, CHARMM, or GROMOS, are sets of parameters that define the potential energy of the system. nih.gov

Simulation of Ligand-Target Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov This technique allows researchers to observe the conformational changes and interactions between a ligand, such as this compound, and its biological target, providing a dynamic view of the binding process.

Detailed Research Findings:

Recent studies have utilized MD simulations to investigate the binding dynamics of various ligands to their receptors. For instance, simulations of the mouse eugenol (B1671780) olfactory receptor (Olfr73) have shown how a ligand can induce specific structural fluctuations and dynamic cross-correlations within the protein. nih.gov Although not directly studying this compound, this research highlights the capability of MD to reveal detailed mechanistic insights, such as the formation and lifetime of hydrogen bonds and the propagation of conformational changes through the receptor. nih.gov

In another example, MD simulations of the PDE5 enzyme complexed with evodiamine, an indole (B1671886) alkaloid, revealed that the binding of the ligand increased the root-mean-square deviation and radius of gyration of the enzyme. mdpi.com This indicates a significant conformational change upon binding. Furthermore, the simulations showed increased fluctuation in the M-loop of the enzyme, a region known to be important for its activity. mdpi.com

These examples underscore the potential of MD simulations to elucidate the intricate dance between a ligand and its target. For this compound, such simulations could reveal:

The precise binding pose and orientation within the active site of a target receptor or enzyme.

The key amino acid residues involved in the interaction.

The stability of the ligand-target complex over time.

The conformational changes induced in both the ligand and the target upon binding.

Enhanced sampling methods, like Ligand Gaussian accelerated molecular dynamics (LiGaMD2), have been developed to more efficiently simulate the repetitive binding and unbinding events of a ligand, which is crucial for accurately predicting binding thermodynamics and kinetics. ku.edu

Interactive Data Table: Key Parameters in MD Simulations

| Parameter | Description | Relevance to this compound |

| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of a superimposed molecule and a reference structure. | Indicates the stability of the ligand's binding pose and the overall structural stability of the protein complex. mdpi.com |

| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of individual residues around their average position. | Highlights flexible regions of the protein that may be involved in ligand binding or conformational changes. mdpi.com |

| Radius of Gyration (Rg) | Represents the compactness of a protein's structure. | Changes in Rg can indicate ligand-induced conformational changes, such as the opening or closing of a binding pocket. mdpi.com |

| Hydrogen Bond Occupancy | The percentage of simulation time a specific hydrogen bond is maintained. | Identifies crucial hydrogen bond interactions that stabilize the ligand-target complex. mdpi.com |

| Solvent-Accessible Surface Area (SASA) | The surface area of a molecule that is accessible to a solvent. | Changes in SASA can reveal how the ligand binding affects the protein's exposure to the solvent. mdpi.com |

Molecular Docking Studies for Receptor and Enzyme Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used to predict the binding mode and affinity of a small molecule, like this compound, to a protein target.

Molecular docking simulations are instrumental in predicting how this compound and its analogs might interact with various biological targets. These studies can provide valuable information on the binding orientation, intermolecular interactions, and the estimated binding affinity, often expressed as a binding energy or a dissociation constant (K_d). mdpi.comnih.gov

Detailed Research Findings:

Docking studies on various compounds have demonstrated the ability of this technique to identify key interactions. For example, in a study of ortho-substituted phenols and tyrosinase, docking helped to discern whether a molecule would act as a substrate or an inhibitor by predicting the distance between the ligand and the enzyme's active site. mdpi.com For this compound, docking could similarly predict its interaction with target enzymes or receptors, identifying crucial hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

In another study, docking of Ni(II) proline dithiocarbamate (B8719985) to the estrogen receptor-α protein revealed interactions with specific amino acid residues like ARG394, LEU387, ALA350, and PHE404, suggesting a potential mechanism for its anticancer activity. waocp.org Similarly, docking studies of novel carbazolyl–thiazolyl–chromone and carbazolyl–thiazolyl–pyrazole hybrids with the VEGFR-2 receptor showed high affinities and interaction patterns similar to known inhibitors. rsc.org

The binding affinity, often quantified as a binding energy, provides a measure of the strength of the interaction. For instance, a study on the impact of mutations on drug binding to the POLE protein found that mutations significantly altered the binding energy of the drug crizotinib. researchgate.net For this compound, docking could be used to compare the binding affinities of different stereoisomers or derivatives to a specific target, helping to prioritize compounds for synthesis and experimental testing.

Interactive Data Table: Predicted Binding Affinities and Interactions

| Target | Ligand | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Estrogen Receptor-α | Ni(II)ProDtc | -215.4 kJ/mol | ARG394, LEU387, ALA350, PHE404 | Hydrogen bonds, Hydrophobic interactions waocp.org |

| Wild-type POLE | Crizotinib | -5.896 | Ala1200 | Not specified researchgate.net |

| Mutant POLE | Crizotinib | -9.988 | Asp1203 | Not specified researchgate.net |

Computational modeling extends beyond simple docking to create detailed three-dimensional models of enzyme-inhibitor and ligand-receptor complexes. These models are crucial for understanding the structural basis of molecular recognition and for designing more potent and selective inhibitors or ligands.

Detailed Research Findings:

The development of computational models for enzyme inhibition is a dynamic field. For example, a computational model was developed to assess drug resistance in Abl1 inhibitor treatment by analyzing the product formation rate of the enzyme and its mutations. plos.org This highlights the move beyond static pictures towards dynamic models of enzyme inhibition.

For this compound, computational modeling could be employed to build a detailed 3D representation of its complex with a target enzyme. This model would be based on docking results and further refined using techniques like molecular dynamics simulations. Such a model would allow for a detailed analysis of the interactions at the atomic level, providing insights into the mechanism of inhibition.

Quantum mechanics/molecular mechanics (QM/MM) simulations represent a more advanced approach, where the active site of the enzyme and the ligand are treated with quantum mechanics, providing a more accurate description of the chemical reactions involved in covalent inhibition. chemrxiv.org Studies on the covalent inhibition of the SARS-CoV-2 main protease have utilized QM/MM to investigate the reaction mechanisms of different inhibitors. chemrxiv.org If this compound were to act as a covalent inhibitor, QM/MM simulations would be invaluable for understanding its reaction mechanism.

Interactive Data Table: Examples of Modeled Enzyme-Inhibitor Complexes

| Enzyme | Inhibitor | Modeling Technique | Key Findings |

| Abl1 Kinase | Imatinib, Ponatinib, Dasatinib (B193332) | Computational dynamic model | The model showed that the relative decrease in enzyme efficacy is a better indicator of drug resistance than IC50 values. plos.org |

| SARS-CoV-2 Main Protease | Carmofur, Nirmatrelvir | QM/MM simulations | Elucidated the detailed reaction mechanisms for covalent bond formation between the inhibitors and the enzyme. chemrxiv.org |

| Alkaline Phosphatase | 2-Benzylidenebenzofuran-3(2H)-ones | Molecular Docking | Identified key binding interactions and provided a rationale for the observed structure-activity relationship. rsc.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comresearchgate.net

Detailed Research Findings:

QSAR models are built by calculating a set of molecular descriptors for each compound in a series and then using statistical methods to correlate these descriptors with the observed biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

Recent studies have demonstrated the utility of QSAR in various therapeutic areas. For instance, a QSAR model was developed for a series of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives as P-glycoprotein inhibitors, which are important in overcoming multidrug resistance in cancer. nih.gov This model, which used machine learning methods, was able to predict the inhibitory activity with high accuracy. nih.gov

Another study focused on developing a multi-target QSAR model to design inhibitors against proteins from different pathogenic parasites. frontiersin.org This highlights the potential of QSAR to tackle complex biological problems. For this compound, a QSAR study could be performed on a series of its derivatives to identify the key structural features that contribute to a specific biological activity. This would involve synthesizing a library of related compounds, measuring their activity, and then developing a QSAR model to guide the design of more potent analogs.

The selection of appropriate molecular descriptors is a crucial step in QSAR modeling. researchgate.net These can range from simple 2D descriptors to more complex 3D descriptors that capture the shape and electronic properties of the molecule.

Interactive Data Table: Examples of QSAR Models and Their Applications

| Compound Series | Target/Activity | Modeling Method | Key Descriptors | Application |

| 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives | P-glycoprotein inhibition | Machine Learning (CatBoost) | A single 2D descriptor | To predict inhibitory activity and design new derivatives with higher effect on ABCB1. nih.gov |

| Chiral CCR2 Antagonists | CCR2 inhibitory activity (IC50) | Principal Component Regression | Novel chirality descriptors | To model the biological activity of a diverse set of chiral molecules. mdpi.com |

| Pyrimidine-linked benzimidazoles | Anticancer potential | 2D and 3D QSAR | Not specified | To explore structural requirements for anticancer activity. researchgate.net |

Applications of Artificial Intelligence (AI) in Compound Design and Retrosynthesis

Artificial intelligence (AI) is revolutionizing drug discovery by accelerating the design of novel compounds and the planning of their chemical synthesis. mdpi.com

Detailed Research Findings:

AI algorithms, particularly deep learning models, can be trained on vast datasets of chemical structures and their properties to generate new molecules with desired characteristics. These generative models can explore a much larger chemical space than traditional methods, potentially leading to the discovery of novel and potent compounds.

For this compound, AI could be used in several ways:

De novo design: AI models could be trained to generate novel derivatives of this compound with improved properties, such as higher binding affinity for a specific target or better pharmacokinetic profiles.

Retrosynthesis planning: If a novel derivative of this compound is designed, AI retrosynthesis tools could be used to devise an efficient synthetic route. This is particularly useful for complex molecules where the synthetic pathway is not immediately obvious.

Property prediction: AI models can be trained to predict various properties of molecules, such as their solubility, toxicity, and metabolic stability. This can help to prioritize which compounds to synthesize and test.

The integration of AI with other computational methods, such as molecular docking and MD simulations, can create a powerful workflow for drug discovery. For example, AI could be used to generate a library of virtual compounds, which are then docked into a target protein to identify the most promising candidates. These candidates could then be further evaluated using MD simulations before being synthesized and tested experimentally.

Interactive Data Table: AI Applications in Drug Discovery

| AI Application | Description | Relevance to this compound |

| De Novo Drug Design | Using generative models to create novel molecules with desired properties. | Designing new derivatives with enhanced biological activity or improved ADMET properties. |

| Retrosynthesis Prediction | Predicting synthetic routes for a target molecule. nih.govengineering.org.cn | Devising efficient synthetic pathways for novel and complex analogs. nih.govengineering.org.cn |

| Property Prediction | Predicting physicochemical and biological properties of molecules. | Prioritizing candidate molecules for synthesis based on predicted efficacy and safety profiles. |

| Virtual Screening | Using AI to rapidly screen large compound libraries for potential hits. | Identifying potential new biological targets or lead compounds from large databases. |

Biological Activities and Molecular Mechanisms of Action of 2 Methyldecahydroquinolin 2 Ol

Enzyme Inhibition Studies

Enzyme inhibitors are molecules that interact with enzymes to decrease their activity. savemyexams.com This process is fundamental in the regulation of metabolic pathways and is a cornerstone of pharmaceutical development. The study of enzyme inhibition involves identifying specific enzyme targets, characterizing the kinetics and mechanism of inhibition, and understanding the molecular interactions between the enzyme and the inhibitor.

Identification of Specific Enzyme Targets (e.g., DNA Gyrase, Topoisomerase IV, Lipoxygenase, Cholinesterases, Kinases, CYPs, UGTs)

There is no information available in the search results identifying specific enzyme targets for 2-Methyldecahydroquinolin-2-ol. The following is a general description of the enzyme classes listed.

DNA Gyrase and Topoisomerase IV: These are essential bacterial enzymes known as type II topoisomerases that manage the topological state of DNA, such as its supercoiling and tangling, which is crucial for DNA replication and transcription. mdpi.combiorxiv.orgtocris.com They are validated targets for antibacterial drugs, like quinolones, which inhibit their function. nih.govnih.govuah.es DNA gyrase is composed of GyrA and GyrB subunits, while topoisomerase IV consists of ParC and ParE subunits. mdpi.com These enzymes can be inhibited at their DNA-binding catalytic sites or their ATP-binding sites. mdpi.com

Lipoxygenase: This class of enzymes is involved in various physiological and pathological processes. No specific information regarding inhibition by this compound was found in the search results.

Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key enzymes in the nervous system that break down the neurotransmitter acetylcholine (B1216132). mdpi.comwikipedia.org Inhibition of these enzymes increases acetylcholine levels, a strategy used in the treatment of conditions like Alzheimer's disease and myasthenia gravis. mdpi.comnih.govheraldopenaccess.us

Kinases: Protein kinases are a large family of enzymes that regulate a majority of cellular pathways by adding phosphate (B84403) groups to proteins. nih.gov Their dysregulation is linked to diseases like cancer, making them important therapeutic targets. nih.govnih.gov For instance, dasatinib (B193332) is a multi-targeted kinase inhibitor that acts on oncogenic kinases. haematologica.org

Cytochrome P450 Enzymes (CYPs): These enzymes are central to the metabolism of a vast number of drugs and other foreign compounds (xenobiotics). Inhibition of CYP enzymes is a major cause of drug-drug interactions. No specific data for this compound was found.

UDP-Glucuronosyltransferases (UGTs): UGTs are Phase II metabolizing enzymes that conjugate glucuronic acid to various substrates, including drugs, to facilitate their excretion. evotec.comsolvobiotech.comcriver.com Inhibition of UGTs can lead to drug-drug interactions, and regulatory agencies recommend evaluating UGT inhibition potential for new drug candidates. evotec.combioivt.com

Kinetic Characterization of Inhibition

No kinetic data for the inhibition of any enzyme by this compound is available in the provided search results. The following sections describe the general principles of kinetic characterization.

The inhibitory constant (Kᵢ) is a measure of the affinity of an inhibitor for an enzyme. It represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Kᵢ value indicates a more potent inhibitor. The IC₅₀ value, which is the concentration of an inhibitor that reduces the enzyme activity by 50%, is often experimentally determined and can be related to the Kᵢ. nih.govnih.gov For example, studies on various compounds have determined their Kᵢ or IC₅₀ values to quantify their inhibitory potency against specific enzymes. nih.govtocris.com

Enzyme inhibition mechanisms are typically classified into three main reversible types based on how the inhibitor binds to the enzyme and affects its kinetics.

Competitive Inhibition: The inhibitor resembles the substrate and binds to the enzyme's active site, directly competing with the substrate. libretexts.orgwikipedia.org This type of inhibition can be overcome by increasing the substrate concentration. youtube.com It increases the apparent Michaelis constant (Kₘ) but does not change the maximum velocity (Vₘₐₓ). wikipedia.org

Non-Competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme, and this binding occurs equally well whether the substrate is bound or not. uniroma1.itnih.gov This binding changes the enzyme's conformation, reducing its catalytic efficiency. In non-competitive inhibition, Vₘₐₓ is decreased, but Kₘ remains unchanged. youtube.com

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. uniroma1.itencyclopedia.pub This type of inhibition is more effective at higher substrate concentrations. uniroma1.it It leads to a decrease in both Vₘₐₓ and Kₘ. wikipedia.org

| Inhibition Type | Inhibitor Binding Site | Effect on Vₘₐₓ | Effect on Kₘ |

|---|---|---|---|

| Competitive | Active Site | Unchanged | Increased |

| Non-Competitive | Allosteric Site (Binds to E or ES) | Decreased | Unchanged |

| Uncompetitive | Allosteric Site (Binds only to ES complex) | Decreased | Decreased |

Elucidation of Molecular Mechanisms of Enzyme Inhibition at the Active Site

No information exists in the search results regarding the molecular mechanism of inhibition for this compound.

Generally, elucidating the mechanism at the active site involves understanding how an inhibitor interacts with the amino acid residues that form the binding pocket. khanacademy.org For an enzyme to catalyze a reaction, substrates must bind to the active site. khanacademy.org The catalytic action can involve several mechanisms, such as bringing reactants together in the correct orientation, creating a favorable environment for the reaction, or directly participating in the chemical reaction through temporary covalent bonds. khanacademy.orgwou.edu Inhibitors interfere with these processes. For example, competitive inhibitors block the active site, preventing the substrate from binding. libretexts.org Other inhibitors might bind near the active site, altering its shape and preventing the catalytic steps from occurring efficiently.

Structural Biology of Enzyme-Inhibitor Complexes

There are no structural biology studies available for complexes of this compound with any enzyme in the search results.

Structural biology techniques, primarily X-ray crystallography and cryo-electron microscopy, are crucial for understanding enzyme inhibition at an atomic level. Determining the three-dimensional structure of an enzyme-inhibitor complex reveals the precise binding mode of the inhibitor. This information shows which amino acid residues of the enzyme interact with the inhibitor and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions). nih.gov Such structural insights are invaluable for designing more potent and selective inhibitors. For example, the structure of macrocycles bound to the Src kinase domain revealed that they occupy the ATP-binding pocket and disrupt substrate binding. nih.gov

Receptor Binding and Modulation

The initial characterization of the biological activity of a novel compound such as this compound involves determining its ability to bind to and modulate the function of various receptors. This process is crucial for identifying its potential therapeutic targets and understanding its mechanism of action at a molecular level.

Identification of Specific Receptor Targets (e.g., Neurotransmitter Receptors, GPCRs)

The structural features of this compound, particularly the decahydroquinoline (B1201275) core, suggest a potential interaction with neurotransmitter receptors, many of which belong to the G protein-coupled receptor (GPCR) superfamily. smolecule.comcecam.org GPCRs are integral membrane proteins that play a pivotal role in cellular signaling across a wide range of physiological processes, making them common targets for therapeutic drugs. cecam.orgescholarship.org

Initial screening for receptor targets would likely involve a broad panel of assays against known neurotransmitter receptors, such as those for dopamine, serotonin, acetylcholine, and adrenaline. sci-hub.sewikipedia.org The binding of a neurotransmitter to its receptor initiates a conformational change that triggers intracellular signaling pathways. sci-hub.se The goal is to identify which of these receptors, if any, recognize and bind to this compound. Given the vast number of GPCRs, with over 800 members in the human genome, identifying a specific target is a critical first step. cecam.orgnih.gov

Radioligand Binding Assays for Receptor Affinity and Quantitation

Once a potential receptor target is identified, radioligand binding assays are employed to quantify the affinity of this compound for this receptor. nih.gov This technique utilizes a radiolabeled ligand (a molecule known to bind to the receptor of interest) to measure the extent to which the test compound can compete with it.

The assay is typically performed using membrane preparations from cells expressing the target receptor. These membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound). sigmaaldrich.com The amount of radioligand bound to the receptor is then measured, usually by separating the bound and free radioligand via filtration and quantifying the radioactivity. nih.gov A decrease in the bound radioactivity with increasing concentrations of the test compound indicates that it is competing for the same binding site.

From these competition curves, the half-maximal inhibitory concentration (IC50) can be determined, which is the concentration of the test compound that displaces 50% of the radioligand. This value can then be used to calculate the equilibrium dissociation constant (Ki), a measure of the compound's binding affinity. A lower Ki value signifies a higher binding affinity.

Hypothetical Radioligand Binding Assay Data for this compound

| Receptor Target | Radioligand | IC50 (nM) of this compound | Calculated Ki (nM) |

| Dopamine D2 Receptor | [3H]-Spiperone | 150 | 75 |

| Serotonin 5-HT2A Receptor | [3H]-Ketanserin | 800 | 400 |

| Adrenergic α2A Receptor | [3H]-Rauwolscine | 2500 | 1250 |

Competition Binding Isotherm Assays for Ligand Displacement

Competition binding isotherm assays are a fundamental tool for characterizing the interaction between a test ligand and a receptor. nih.govuah.es In this type of assay, the binding of a single concentration of a radiolabeled ligand is measured in the presence of a range of concentrations of an unlabeled competing ligand (in this case, this compound). uah.es

The resulting data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competing ligand. This generates a sigmoidal curve from which the IC50 value is determined. The IC50 is a relative measure of affinity and can be influenced by the concentration of the radioligand used. Therefore, the Cheng-Prusoff equation is often used to convert the IC50 to the absolute inhibition constant (Ki), which is a characteristic of the drug and its receptor. nanotempertech.com

These assays are crucial for confirming that the new compound binds to the same site as the known radioligand and for ranking the potencies of a series of compounds. affinimeter.comnih.gov

Advanced Bioactivity Screening Methodologies

High-Throughput Screening (HTS) for Hit Identification